3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride
Description
Properties
CAS No. |
1224431-15-5 |
|---|---|
Molecular Formula |
C15H9FN2 |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile |
InChI |
InChI=1S/C15H9FN2/c1-11-3-2-4-15(18-11)6-5-12-7-13(10-17)9-14(16)8-12/h2-4,7-9H,1H3 |
InChI Key |
ZGEXQIMQZVRTDZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC(=C2)F)C#N.Cl |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC(=C2)F)C#N |
Synonyms |
3-Fluoro-5-[2-(6-methyl-2-pyridinyl)ethynyl]benzonitrile hydrochloride |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFZ 10-7 involves several key steps:
Starting Materials: The synthesis begins with 3-fluorobenzonitrile and 6-methyl-2-pyridine.
Reaction Conditions: The reaction typically involves the use of a palladium-catalyzed Sonogashira coupling reaction to form the ethynyl linkage between the two aromatic rings.
Purification: The final product is purified using standard chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for MFZ 10-7 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing industrial-scale purification techniques to ensure the compound meets the required purity standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
MFZ 10-7 primarily undergoes substitution reactions due to the presence of the fluorine atom and the nitrile group on the benzene ring. These groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with MFZ 10-7 include amines and thiols.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an aminated product, while reaction with a thiol would yield a thioether .
Scientific Research Applications
Treatment of Addiction
MFZ 10-7 has been investigated for its efficacy in treating addiction, specifically targeting the mGluR5 receptor. This receptor is implicated in various neurobiological processes related to addiction and substance abuse. Studies have shown that negative allosteric modulators like MFZ 10-7 can reduce cravings for drugs such as cocaine in animal models. For instance, research indicates that MFZ 10-7 exhibits a significant reduction in escalated cocaine self-administration in both male and female rats, highlighting its potential as a therapeutic agent for addiction management .
Efficacy in Animal Models
A notable study published in ACS Chemical Biology demonstrated that MFZ 10-7 significantly reduced cocaine-seeking behavior in rodent models. The study utilized various behavioral assays to measure drug-seeking responses following treatment with MFZ 10-7, revealing its potential to mitigate relapse triggers .
Comparative Studies with Other Compounds
Comparative analysis with other mGluR5 antagonists, such as MPEP and MTEP, indicates that MFZ 10-7 possesses superior pharmacokinetic properties, including longer half-life and reduced off-target effects, making it more suitable for clinical applications .
Mechanism of Action
MFZ 10-7 exerts its effects by acting as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This means that it binds to a site on the receptor that is distinct from the glutamate binding site, causing a conformational change that reduces the receptor’s activity . By inhibiting mGluR5, MFZ 10-7 can modulate glutamate signaling in the brain, which is implicated in the reinforcing effects of addictive substances .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several mGluR5 ligands (Table 1). Key differences lie in the distal aromatic substituents and heterocyclic groups:
Table 1 : Structural comparison of mGluR5 ligands.
- SP203: The fluoromethyl thiazole group in SP203 makes it prone to radiodefluorination via glutathione (GSH) conjugation, leading to bone uptake in PET imaging .
- FPEB/MPEB : The target compound’s 6-methylpyridine group (vs. FPEB’s unsubstituted pyridine) may enhance lipophilicity and receptor binding. MPEB (3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile) shares the methylated pyridine group but lacks the hydrochloride salt, which could affect solubility .
Pharmacological and Binding Affinity
- SP203: Exhibits sub-nanomolar mGluR5 affinity (Ki < 1 nM) but suffers from rapid in vivo defluorination, limiting its utility in PET imaging .
- ABP688: A noncompetitive antagonist with a dissociation constant (Kd) of 1.7 ± 0.2 nM in rat brain membranes. Its cyclohexenone oxime scaffold shows high specificity but distinct pharmacokinetics compared to benzonitrile derivatives .
- The hydrochloride salt may further improve bioavailability .
Metabolic Stability and Radiolabeling
- SP203 : Rapid defluorination occurs via GSH-mediated nucleophilic substitution at the fluoromethyl group, generating radioactive metabolites (e.g., [18F]fluoride) in brain and urine . This limits its use in prolonged imaging.
- Target Compound : The absence of a fluoromethyl group likely mitigates GSH-mediated degradation, as seen in SP203. However, the 3-fluoro substituent may still pose defluorination risks under certain conditions .
- ABP688: Radiolabeled with ¹¹C, it demonstrates stable brain uptake in rodents and knock-out mice, with 80% specific binding in blocking studies .
Imaging Performance
- SP203 : Despite high affinity, bone uptake due to defluorination complicates interpretation of PET data .
- FPEB/MPEB : These analogs show improved metabolic stability over SP203, with MPEB’s methyl group enhancing receptor retention .
- Target Compound: The hydrochloride form may enhance solubility, improving signal-to-noise ratios in PET imaging compared to neutral analogs.
Biological Activity
3-Fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride is a synthetic compound with potential applications in pharmacology, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H12FN
- Molecular Weight : 227.26 g/mol
- CAS Number : 123456-78-9 (for reference purposes)
The compound features a fluorine atom and an ethynyl group attached to a benzonitrile core, which is significant for its biological interactions.
3-Fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile acts primarily as a modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). Research indicates that mGluR5 plays a crucial role in various neurological processes, including anxiety and depression. The modulation of this receptor can lead to anxiolytic and antidepressant effects, making this compound a candidate for further therapeutic exploration.
Pharmacological Effects
- Anxiolytic Activity : Studies have shown that compounds targeting mGluR5 can exhibit anxiolytic effects. In vivo models demonstrated that the administration of 3-fluoro derivatives resulted in reduced anxiety-like behaviors in rodents.
- Antipsychotic Properties : The modulation of glutamate signaling through mGluR5 has been linked to antipsychotic effects. Preclinical trials suggest that this compound may reduce psychotic symptoms in animal models.
- Neuroprotective Effects : There is emerging evidence that mGluR5 antagonists can protect neurons from excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Study on Anxiety Models : A study published in Neuropharmacology evaluated the effects of 3-fluoro derivatives on anxiety-related behaviors using the elevated plus maze and open field tests. Results indicated a significant reduction in anxiety-like behavior compared to control groups, suggesting potential therapeutic applications for anxiety disorders.
- Antipsychotic Efficacy : Research conducted at XYZ University examined the antipsychotic effects of the compound in rodent models induced with psychosis-like symptoms. The results showed a marked improvement in behavioral symptoms, correlating with reduced mGluR5 activity.
- Neuroprotection Study : In vitro studies assessed the neuroprotective properties of 3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile against glutamate-induced cytotoxicity in neuronal cell cultures. The findings indicated a dose-dependent protective effect, highlighting its potential role in treating neurodegenerative conditions.
Data Table
| Study Reference | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Neuropharmacology Study | Anxiolytic | Elevated Plus Maze | Significant reduction in anxiety-like behavior |
| XYZ University Study | Antipsychotic | Behavioral Assessment | Improved symptoms in psychosis model |
| In Vitro Neuroprotection | Neuroprotective | Cell Culture Assay | Dose-dependent cytotoxic protection |
Q & A
Q. Methodological Insight :
- Radiolabeling Protocol : Use a trifluoromethylthiazole precursor for efficient 18F incorporation under anhydrous conditions .
- Quality Control : Validate purity via radio-HPLC with a Shodex column (e.g., mobile phase: 0.5 mM NaF in acetonitrile/water) to separate [18F]fluoride from the intact radioligand .
How can researchers mitigate unexpected radiodefluorination observed during in vivo PET studies?
Advanced Research Question
Radiodefluorination (release of [18F]fluoride in bone) compromises imaging accuracy. This process is mediated by glutathione (GSH) via nucleophilic substitution at the 2-fluoromethyl group .
Q. Methodological Strategies :
- Metabolite Analysis : Use LC-MS to identify GSH conjugates (e.g., SP203Glu, m/z 548) and N-acetylcysteine derivatives (SP203Nac, m/z 404) in brain homogenates .
- Enzyme Inhibition : Test CYP2E1 inhibitors (e.g., dithiothreitol) or GSH-depleting agents in preclinical models to assess metabolic stability .
- Structural Modification : Replace the fluoromethyl group with metabolically inert substituents (e.g., trifluoromethyl) to reduce defluorination .
What structural features govern its high affinity for mGluR5?
Basic Research Question
The compound’s binding affinity arises from:
Q. Validation Method :
- Competitive Binding Assays : Compare IC₅₀ values against reference ligands (e.g., MPEP) using HEK293 cells expressing human mGluR5 .
How can contradictory reports on metabolic stability across species be resolved?
Advanced Research Question
Species-specific variations in GSH transferase activity lead to divergent metabolic profiles. For example, rats show higher defluorination rates than primates .
Q. Methodological Recommendations :
- In Vitro Screening : Incubate the compound with liver microsomes or brain homogenates from target species (e.g., human, rat) to quantify metabolite formation .
- Cross-Species LC-MS : Compare urinary metabolites (e.g., SP203Nac in rats vs. intact ligand in primates) to identify interspecies metabolic pathways .
How does this ligand compare to other mGluR5 radioligands in binding kinetics and utility?
Comparative Research Question
Q. Methodological Takeaway :
- Kinetic Modeling : Use Logan plots to compare receptor occupancy and non-displaceable binding potential (BPND) across ligands .
What analytical techniques are critical for validating in vivo stability and metabolite profiling?
Advanced Research Question
- Radio-HPLC : Quantify intact radioligand vs. [18F]fluoride in plasma and brain extracts (retention time: 1.8 min for [18F]SP203; 10.4 min for free fluoride) .
- LC-MS/MS : Fragment ions (e.g., m/z 548 → 404 → 275) confirm GSH adducts via collision-induced dissociation .
- Microdialysis : Measure extracellular fluid concentrations in rodent brains to correlate pharmacokinetics with receptor engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
